2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

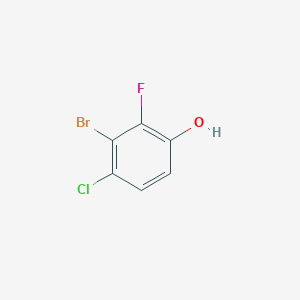

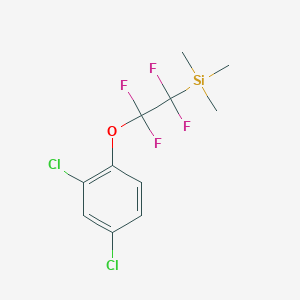

2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane (2,4-DCPTFE) is a synthetic compound composed of a dichlorophenoxy group attached to a tetrafluoroethyl trimethylsilane backbone. It is a colorless liquid with a low vapor pressure and low volatility, making it an ideal compound for applications such as chemical synthesis, analytical chemistry, and biochemistry. 2,4-DCPTFE is also used as a reagent for the synthesis of other compounds and as a catalyst for various reactions.

Scientific Research Applications

Chemical Reactivity and Structural Analysis

Remote Trimethylsilyl Groups and Reactivity

The study on the reactivity of halogenated phenyltrimethylsilanes, including 2,4-dichlorophenyl variants, reveals how bulky silyl substituents affect the deprotonation of fluoroarenes and chloroarenes. The presence of these groups slows down the hydrogen/metal interconversion compared to their non-substituted counterparts, illustrating the steric hindrance imposed by silyl groups on neighboring halogens. This effect is crucial for understanding the chemical behavior of complex organosilicon compounds in synthetic chemistry (Heiss, Marzi, Mongin, & Schlosser, 2007).

Applications in Microelectronics

Trimethylsilane-based PECVD Processes

Trimethylsilane (TMS) is highlighted for its utility in the deposition of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD). This material is instrumental in creating standard and low-κ dielectric versions of amorphous hydrogenated silicon carbide and its oxides. The relevance of TMS in advanced device multilevel metal interconnection schemes underscores its significance in improving circuit performance, marking a vital development in microelectronic engineering (Loboda, 1999).

Novel Chemical Syntheses

Synthesis of Fluoride Ion-catalyzed 1,2-Desilylative Defluorination

The fluoride ion-catalyzed 1,2-desilylative defluorination for synthesizing 1-substituted 2,2-difluorostyrenes from 1-(3'-chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane exemplifies the innovative approaches in organofluorine chemistry. This method demonstrates the versatility of trimethylsilane-based reagents in facilitating complex fluorination reactions (Nakamura & Uneyama, 2007).

Metal Complexes and Organometallic Chemistry

The creation of isocyanide and ylidene complexes of boron using 2-(trimethylsiloxy)phenyl isocyanide showcases the intersection of organosilicon chemistry with metal complex formation. These developments provide a framework for further exploration into the reactivity and potential applications of silicon-containing compounds in organometallic synthesis (Tamm, Lügger, & Hahn, 1996).

properties

IUPAC Name |

[2-(2,4-dichlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2F4OSi/c1-19(2,3)11(16,17)10(14,15)18-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGLIMXWKPNLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=C(C=C(C=C1)Cl)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenoxytetrafluoroethyl trimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)

![2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2773897.png)

![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)